molecular formula C5H4FN5 B165565 6-Fluoroaminopurine CAS No. 129238-74-0

6-Fluoroaminopurine

Cat. No.: B165565
CAS No.: 129238-74-0
M. Wt: 153.12 g/mol
InChI Key: SGVUSNYRERJINM-UHFFFAOYSA-N
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Description

6-Fluoroaminopurine is a fluorinated purine derivative structurally derived from adenine, where a fluorine atom substitutes the hydrogen at the 6-position, and an amine group is retained at the 2-position. This modification enhances its metabolic stability and binding affinity compared to non-fluorinated purines, making it a candidate for biomedical applications such as antiviral or anticancer therapies .

Properties

CAS No.

129238-74-0

Molecular Formula

C5H4FN5

Molecular Weight

153.12 g/mol

IUPAC Name

N-fluoro-7H-purin-6-amine

InChI

InChI=1S/C5H4FN5/c6-11-5-3-4(8-1-7-3)9-2-10-5/h1-2H,(H2,7,8,9,10,11)

InChI Key

SGVUSNYRERJINM-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=NC=N2)NF

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)NF

Other CAS No.

129238-74-0

Synonyms

6-FAP
6-fluoroaminopurine

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:
  • Fluorination vs. Chlorination: Fluorination (as in 6-fluoroaminopurine and 6-chloro-2-fluoropurine) typically enhances metabolic stability compared to chlorinated analogs (e.g., 2-amino-6-chloropurine), which are more reactive but less stable in biological systems .
  • Synthetic Efficiency: The use of TBAF·3H₂O for fluorination (as in this compound) offers milder conditions and higher yields compared to traditional methods requiring HBF₄ or harsh reagents .
This compound

While direct studies are unavailable, fluoropurines like 6-chloro-2-fluoropurine demonstrate antiviral and anticancer properties by inhibiting DNA/RNA synthesis or modulating enzyme activity . The fluorine atom’s electronegativity and small size likely enhance target binding in this compound, as seen in other fluorinated nucleosides .

2-Amino-6-chloropurine

This compound serves as a precursor for guanine analogs used in kinase inhibitors. Its chlorine atom facilitates further functionalization, but its reactivity limits in vivo stability .

6-Furfurylaminopurine (Kinetin)

A plant cytokinin, kinetin promotes cell division and delays senescence.

Physicochemical Properties

  • Melting Points: 2-Amino-6-chloropurine exhibits a high melting point (>300°C) due to strong intermolecular hydrogen bonding, whereas fluorinated analogs like 6-chloro-2-fluoropurine likely have lower melting points due to reduced polarity .
  • Solubility : Fluorination generally increases lipophilicity, improving membrane permeability. For example, 6-chloro-2-fluoropurine’s solubility in organic solvents facilitates drug formulation .

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